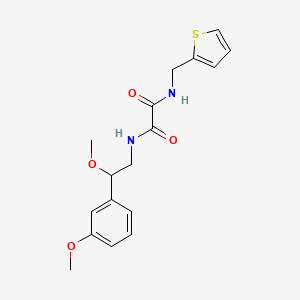

N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

Properties

IUPAC Name |

N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]-N-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-22-13-6-3-5-12(9-13)15(23-2)11-19-17(21)16(20)18-10-14-7-4-8-24-14/h3-9,15H,10-11H2,1-2H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYLJSEYEBJZCOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNC(=O)C(=O)NCC2=CC=CS2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

Formation of the Methoxyphenyl Intermediate: This involves the reaction of 3-methoxyphenylacetic acid with methanol in the presence of a catalyst to form the methoxyphenyl intermediate.

Synthesis of the Thiophenyl Intermediate: Thiophen-2-ylmethanol is reacted with oxalyl chloride to form the thiophenyl intermediate.

Coupling Reaction: The final step involves coupling the methoxyphenyl and thiophenyl intermediates using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form this compound.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The oxalamide group can be reduced to form amines.

Substitution: The methoxy and thiophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or thiophenol (C6H5SH) can be employed.

Major Products

Oxidation: Methoxyphenyl aldehyde or carboxylic acid.

Reduction: Corresponding amines.

Substitution: Substituted methoxyphenyl or thiophenyl derivatives.

Scientific Research Applications

The compound N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a member of the oxalamide family, which has garnered interest in various scientific fields due to its potential biological activities and applications. This article explores its applications, particularly in medicinal chemistry, synthetic biology, and material science, supported by comprehensive data tables and documented case studies.

Structural Formula

Medicinal Chemistry

The primary focus of research on this compound lies in its anticancer and antimicrobial properties. Studies have indicated that oxalamides can exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Anticancer Activity

A recent study evaluated the compound's cytotoxic effects on human cancer cell lines. The results showed that derivatives of similar oxalamide structures had IC50 values ranging from 1.9 to 7.52 µg/mL against HCT-116 and MCF-7 cell lines, indicating promising anticancer potential .

| Cell Line | IC50 (µg/mL) |

|---|---|

| HCT-116 | 1.9 - 7.52 |

| MCF-7 | 17 (active compounds) |

Synthetic Biology

The versatility of this compound in synthetic pathways allows for the development of new derivatives with enhanced properties. Its synthesis typically involves multi-step reactions that can be tailored to introduce various functional groups, making it a valuable scaffold for drug development.

Synthesis Overview

The synthesis process generally includes:

- Formation of the oxalamide bond.

- Introduction of methoxy and thiophene substituents through selective reactions.

Material Science

Research into the material properties of this compound suggests potential applications in creating novel materials with specific electronic or optical characteristics. The presence of aromatic rings may facilitate interactions that are useful in polymer science or nanotechnology.

The biological activity of this compound has been linked to various mechanisms:

Antimicrobial Properties

Preliminary findings indicate that compounds with similar structures exhibit significant antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) reported for related compounds was around 256 µg/mL .

Enzyme Inhibition

Research suggests that this compound may inhibit key enzymes involved in metabolic pathways relevant to disease progression, such as acetylcholinesterase, which is crucial in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Analogues and Substituent Effects

The target compound shares a common oxalamide backbone with several analogs, but its substituents differentiate its physicochemical and biological properties:

Key Observations :

- Substituent Impact on Bioactivity :

- Pyridyl vs. Thiophenyl : S336 and S5456 (pyridyl substituents) exhibit flavor-enhancing or CYP inhibition properties, whereas thiophenyl groups (as in the target compound) may enhance aromatic interactions or alter metabolic stability due to sulfur’s electronegativity .

- Methoxy Positioning : The 3-methoxy group on the N1 ethyl chain in the target compound may improve solubility compared to bulkier substituents (e.g., adamantyl in ) .

Toxicity and Regulatory Status

- S336 and related oxalamides show low toxicity in rodents and have regulatory approval (FEMA 4233) . The target compound’s thiophenyl group may require additional metabolic studies, as sulfur-containing moieties can influence toxicity profiles .

Biological Activity

N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a compound within the oxalamide class, which has garnered attention for its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on available research findings.

Chemical Structure and Properties

The compound is characterized by its unique structural features, including:

- Oxalamide Functional Group : This group is known for its role in various biological activities.

- Methoxy-substituted Aromatic Rings : The presence of methoxy groups enhances lipophilicity and may influence receptor interactions.

- Thiophen-2-ylmethyl Group : This moiety could contribute to the compound's electronic properties and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 347.4 g/mol |

| CAS Number | 941870-73-1 |

Pharmacological Effects

Research indicates that compounds in the oxalamide class, including this compound, exhibit a range of pharmacological effects:

- Antimicrobial Activity : Initial studies suggest potential antibacterial properties against various pathogens.

- Anticancer Properties : Some derivatives have shown cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy.

- Enzyme Inhibition : The compound may interact with specific enzymes, affecting their activity and potentially modulating metabolic pathways.

Understanding the mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Preliminary findings suggest that it may:

- Bind to specific receptors or enzymes, altering their functionality.

- Induce apoptosis in cancer cells through various biochemical pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of similar oxalamides, providing insights into their potential applications:

- Study on Antimicrobial Activity : A study assessed the antibacterial effects of oxalamide derivatives against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at specific concentrations, suggesting a promising avenue for further investigation into drug development against resistant strains .

- Cytotoxicity Assessment : Research evaluating the cytotoxicity of related compounds demonstrated that certain oxalamides could induce cell death in human cancer cell lines through apoptosis mechanisms. This highlights the need for further exploration of this compound in cancer research .

- Enzyme Interaction Studies : Another investigation focused on enzyme inhibition profiles of oxalamide derivatives, revealing that modifications to the chemical structure significantly influenced binding affinities and inhibitory capacities against various enzymes involved in metabolic processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.